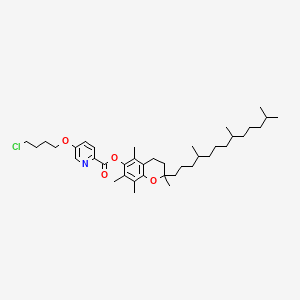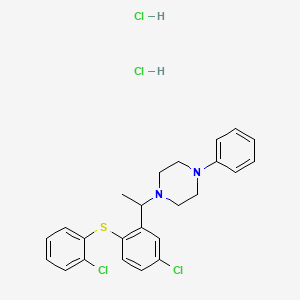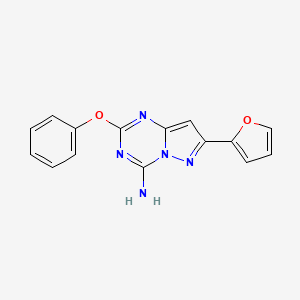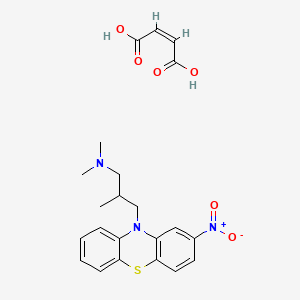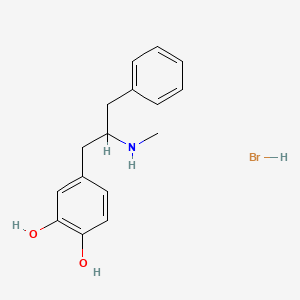
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide is a synthetic compound known for its psychoactive properties It is structurally related to amphetamines and phenethylamines, which are known for their stimulant effects on the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide typically involves multiple steps. One common method starts with the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent . The brominated product is then subjected to a series of reactions, including nitration, reduction, and substitution, to introduce the methylamino and phenylpropyl groups .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the reaction temperature, time, and the molar ratios of reactants. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, including its use as a stimulant and in the treatment of certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced stimulation of the central nervous system . The molecular targets include trace amine-associated receptor 1 and other adrenergic receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylmethcathinone (Mephedrone): Shares structural similarities and has similar stimulant effects on the central nervous system.
Hydroxyamphetamine: Another sympathomimetic agent with similar mechanisms of action.
Aminoquinolines: Compounds with similar functional groups and applications in medicinal chemistry.
Uniqueness
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Propiedades
Número CAS |
93081-19-7 |
|---|---|
Fórmula molecular |
C16H20BrNO2 |
Peso molecular |
338.24 g/mol |
Nombre IUPAC |
4-[2-(methylamino)-3-phenylpropyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C16H19NO2.BrH/c1-17-14(9-12-5-3-2-4-6-12)10-13-7-8-15(18)16(19)11-13;/h2-8,11,14,17-19H,9-10H2,1H3;1H |
Clave InChI |
QIDZNHCAZIFMCC-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=CC=C1)CC2=CC(=C(C=C2)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


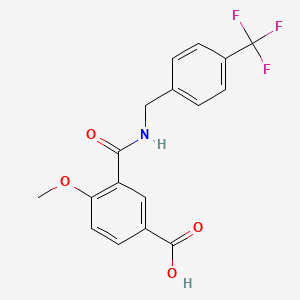


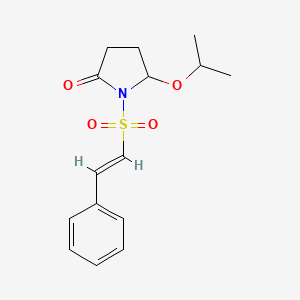
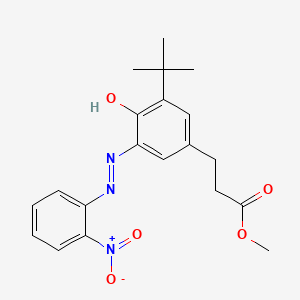
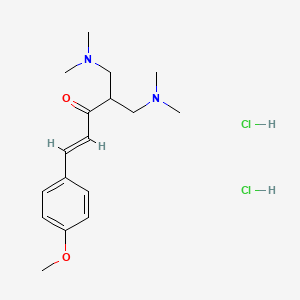
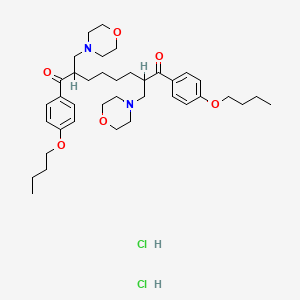
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)

